caseanigrescen C

Description

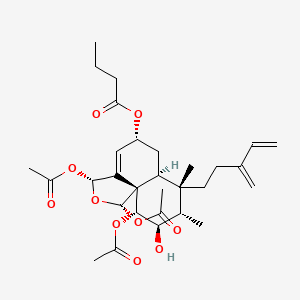

Structure

3D Structure

Properties

Molecular Formula |

C30H42O10 |

|---|---|

Molecular Weight |

562.6 g/mol |

IUPAC Name |

[(1S,3R,5R,6aS,7S,8S,9R,10R,10aS)-1,3,10-triacetyloxy-9-hydroxy-7,8-dimethyl-7-(3-methylidenepent-4-enyl)-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] butanoate |

InChI |

InChI=1S/C30H42O10/c1-9-11-24(34)39-21-14-22-27(37-19(6)32)40-28(38-20(7)33)30(22)23(15-21)29(8,13-12-16(3)10-2)17(4)25(35)26(30)36-18(5)31/h10,14,17,21,23,25-28,35H,2-3,9,11-13,15H2,1,4-8H3/t17-,21+,23+,25-,26+,27+,28-,29-,30-/m1/s1 |

InChI Key |

UNPCWLNLKVPHPE-XAOZSVRPSA-N |

Isomeric SMILES |

CCCC(=O)O[C@@H]1C[C@H]2[C@]([C@@H]([C@H]([C@@H]([C@]23[C@@H](O[C@@H](C3=C1)OC(=O)C)OC(=O)C)OC(=O)C)O)C)(C)CCC(=C)C=C |

Canonical SMILES |

CCCC(=O)OC1CC2C(C(C(C(C23C(OC(C3=C1)OC(=O)C)OC(=O)C)OC(=O)C)O)C)(C)CCC(=C)C=C |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Foundations of Caseanigrescen C Research

Diterpenoid Biosynthesis from Universal Precursors

The journey to synthesizing complex diterpenoids like caseanigrescen C begins with the assembly of a universal C20 isoprenoid precursor. wikipedia.org This foundational stage is a hallmark of terpenoid biosynthesis across all domains of life, including plants, animals, and fungi. wikipedia.org

All terpenoids are constructed from two basic five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). frontiersin.org Through a series of condensation reactions catalyzed by prenyltransferase enzymes, these C5 units are assembled into linear isoprenoid diphosphates of varying lengths. frontiersin.orgresearchgate.net

The biosynthesis of diterpenes specifically requires the C20 precursor, geranylgeranyl pyrophosphate (GGPP). wikipedia.orgresearchgate.net The formation of GGPP is achieved through the sequential, head-to-tail addition of three IPP molecules to one molecule of DMAPP, a process catalyzed by GGPP synthase (GGPPS). frontiersin.org This achiral, linear molecule serves as the universal substrate for all diterpene synthases, which initiate the transformation into a vast array of cyclic structures. wikipedia.orgnih.gov

Table 1: Key Precursors in Diterpenoid Biosynthesis

| Precursor Name | Abbreviation | Carbon Atoms | Role |

|---|---|---|---|

| Isopentenyl Pyrophosphate | IPP | 5 | Primary C5 building block |

| Dimethylallyl Pyrophosphate | DMAPP | 5 | Isomeric C5 starter unit |

| Geranyl Pyrophosphate | GPP | 10 | Monoterpene precursor |

| Farnesyl Pyrophosphate | FPP | 15 | Sesquiterpenoid precursor |

The immense structural diversity of diterpenoids arises from the complex reactions catalyzed by diterpene synthases (diTPSs), also known as terpenoid cyclases. researchgate.netnih.gov These enzymes are remarkable catalysts that orchestrate some of the most complex chemical reactions in biology, converting the linear GGPP into intricate polycyclic hydrocarbon scaffolds. nih.gov

The process typically involves two main classes of enzyme activity:

Class II Diterpene Cyclases : These enzymes initiate the reaction by protonating a double bond in the GGPP substrate. This triggers a cascade of cyclization events, typically forming a bicyclic intermediate known as copalyl diphosphate (B83284) (CPP) or its stereoisomers. acs.orgbeilstein-journals.org The formation of the characteristic fused-ring decalin system of the clerodane skeleton is accomplished at this stage.

Class I Diterpene Synthases : This class of enzyme initiates catalysis by cleaving the diphosphate group from the substrate, generating a carbocation. beilstein-journals.org This can act on the product of the Class II cyclase (like CPP) or directly on GGPP to induce further cyclizations, rearrangements, and hydride or methyl shifts, ultimately yielding a stable diterpene hydrocarbon skeleton. researchgate.netacs.org

In many fungi, these two distinct catalytic functions are often fused into a single bifunctional protein, streamlining the biosynthetic process. acs.org The precise folding of the substrate within the enzyme's active site acts as a template, guiding the cyclization cascade and controlling the stereochemistry to produce a specific skeletal structure from the many possibilities. nih.gov

Geranylgeranyl Pyrophosphate and Related Isoprenoid Intermediates

Exploration of Enzymatic Catalysis in Secondary Metabolite Formation

The hydrocarbon skeleton produced by diterpene synthases is merely a scaffold. The final structure and biological activity of a diterpenoid like caseanigrescen C are achieved through the action of subsequent "tailoring" enzymes. researchgate.netrsc.org These enzymes decorate the core structure with various functional groups, primarily through oxidation reactions.

Key tailoring enzymes in diterpenoid biosynthesis include:

Cytochrome P450 Monooxygenases (CYPs) : This superfamily of enzymes is paramount in generating chemical diversity. CYPs introduce oxygen atoms into the hydrocarbon skeleton in a regio- and stereospecific manner, creating hydroxyl, epoxide, or carboxyl groups. researchgate.netacs.org These modifications are critical for the bioactivity of the final compound.

Transferases : These enzymes add various chemical moieties, such as acetyl or methyl groups, to the molecule, further altering its properties. researchgate.net

Dehydrogenases/Reductases : These enzymes interconvert alcohols and ketones, adding another layer of chemical refinement. uniprot.org

The specific combination and sequence of these enzymatic modifications following the initial cyclization determine the final identity of the diterpenoid product.

Genomic and Post-Genomic Research on Biosynthetic Gene Clusters (BGCs)

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically organized into a contiguous block on the chromosome, known as a Biosynthetic Gene Cluster (BGC). mdpi.comfrontiersin.org This co-location facilitates the coordinated regulation and expression of all necessary genes for producing a complex molecule like a diterpenoid.

Genome mining and post-genomic analyses of producing organisms, such as those from the Penicillium genus, have become powerful tools for identifying and characterizing these BGCs. mdpi.comd-nb.info A typical BGC for a fungal diterpenoid is expected to contain the core genes for the diTPS and GGPPS, alongside a suite of genes for tailoring enzymes. acs.orgfrontiersin.org

Table 2: Representative Gene Composition of a Fungal Diterpenoid Biosynthetic Gene Cluster

| Gene Type | Putative Function | Role in Biosynthesis |

|---|---|---|

| diTPS | Diterpene Synthase/Cyclase | Forms the core carbon skeleton from GGPP. acs.org |

| GGPPS | Geranylgeranyl Pyrophosphate Synthase | Synthesizes the GGPP precursor. beilstein-journals.org |

| CYP | Cytochrome P450 Monooxygenase | Catalyzes specific oxidation/hydroxylation steps. acs.org |

| SDR | Short-chain Dehydrogenase/Reductase | Performs oxidation/reduction of hydroxyl/keto groups. uniprot.org |

| MFS | Major Facilitator Superfamily Transporter | Exports the final compound out of the cell. |

Identifying and characterizing the BGC responsible for caseanigrescen C would provide the complete genetic blueprint for its production, enabling heterologous expression and pathway engineering in more tractable host organisms.

Metabolomic Profiling of Producing Organisms for Pathway Delineation

Metabolomics, the large-scale study of small molecules within a biological system, is a critical tool for elucidating biosynthetic pathways. mdpi.com By using high-resolution analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can generate a comprehensive chemical snapshot, or metabolomic profile, of a fungus. d-nb.infonih.gov

This approach is instrumental in pathway delineation in several ways:

Identifying Intermediates : By comparing the metabolite profiles of wild-type fungal strains with those of genetically modified strains (e.g., where a specific BGC gene has been deleted), researchers can observe the accumulation of pathway intermediates. This provides direct evidence for the function of the deleted gene.

OSMAC Approach : The "One Strain, Many Compounds" (OSMAC) strategy involves cultivating a single fungal strain under a variety of different media and growth conditions. mdpi.com This can trigger the expression of different BGCs, revealing novel compounds and providing clues about the triggers and intermediates of specific pathways. mdpi.com

Comparative Metabolomics : Comparing the metabolomes of different, but related, fungal species can reveal conserved pathways and species-specific modifications, helping to map the evolutionary diversification of secondary metabolites. nih.gov

For caseanigrescen C, applying metabolomic strategies to the producing Penicillium strain would allow for the identification of its direct biosynthetic precursors and decorated intermediates, confirming the functions of the enzymes encoded within its BGC and providing a complete map of its formation.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Caseanigrescen C |

| Isopentenyl Pyrophosphate |

| Dimethylallyl Pyrophosphate |

| Geranyl Pyrophosphate |

| Farnesyl Pyrophosphate |

| Geranylgeranyl Pyrophosphate |

Mechanistic Investigations of Caseanigrescen C S Biological Activities at the Cellular and Molecular Level

Modulation of Intracellular Pathways and Processes

Based on studies of analogous clerodane diterpenes from the Casearia genus, caseanigrescen C is likely to exert its biological effects, particularly its cytotoxic properties, through the modulation of fundamental cellular processes such as the cell cycle and apoptosis.

Cell Cycle Regulation Studies in Research Models

Clerodane diterpenes isolated from Casearia species have consistently demonstrated the ability to interfere with the normal progression of the cell cycle in cancer cell lines.

Research Findings from Analogous Compounds: Studies on casearlucin A, a diterpenoid from Casearia graveolens, have shown that it can induce cell cycle arrest at the G0/G1 phase in HepG2 (human liver cancer) cells. frontiersin.orgnih.gov This arrest was observed to be dose-dependent, with an increasing percentage of cells accumulating in the G1 phase with higher concentrations of the compound. frontiersin.org Similarly, other cytotoxic diterpenoids from Casearia kurzii and corymbulosin A from Laetia corymbulosa have also been reported to cause G0/G1 phase arrest in various cancer cell lines. mdpi.comresearchgate.netsci-hub.se

Methodological Approach: The standard method to analyze cell cycle distribution is through flow cytometry. Cells are treated with the compound of interest, harvested, and then stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or DAPI. The fluorescence intensity of individual cells is then measured by a flow cytometer. The resulting histogram of DNA content allows for the quantification of cells in the G0/G1, S (synthesis), and G2/M (mitosis) phases of the cell cycle. An accumulation of cells in a specific phase following treatment indicates a cell cycle arrest at that checkpoint.

Apoptotic Pathway Induction and Morphological Changes in Cellular Research

A primary mechanism by which many cytotoxic natural products eliminate cancer cells is through the induction of apoptosis, or programmed cell death.

Research Findings from Analogous Compounds: Research on several clerodane diterpenes from Casearia species indicates that they are potent inducers of apoptosis. For instance, casearlucin A was shown to induce apoptosis in HepG2 cells in a dose-dependent manner. frontiersin.orgnih.gov The mechanism appears to involve the intrinsic or mitochondrial pathway of apoptosis, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. frontiersin.orgnih.gov Casearin X, another clerodane diterpene from Casearia sylvestris, also induced apoptosis in leukemia cells, which was confirmed by DNA fragmentation, phosphatidylserine (B164497) externalization, and the activation of effector caspases 3/7. unesp.br

Methodological Approach for Apoptosis Detection: Several well-established assays are used to detect and quantify apoptosis in a research setting:

Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay. Annexin V is a protein that binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. frontiersin.orgsci-hub.se

Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. Assays are available to measure the activity of specific initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). unesp.br

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Morphological Assessment: Changes in cellular morphology, such as cell shrinkage, membrane blebbing, and chromatin condensation, can be observed using microscopy. Stains like acridine (B1665455) orange and ethidium (B1194527) bromide can be used to visualize nuclear changes characteristic of apoptosis. unesp.br

Structure-Activity Relationship (SAR) Studies of Caseanigrescen C and its Structural Analogues

Structure-activity relationship (SAR) studies are crucial for understanding which chemical features of a molecule are responsible for its biological activity. For clerodane diterpenes, including caseanigrescen C, SAR studies help to identify the key functional groups and structural motifs that contribute to their cytotoxicity.

Key Structural Features for Cytotoxicity in Clerodane Diterpenes: A review of various cytotoxic clerodane diterpenes has highlighted several structural aspects that appear to be important for their activity. jst.go.jpnih.govnih.gov

The Side Chain at C-9: The nature of the side chain at the C-9 position of the clerodane skeleton is often critical. The presence of a furan (B31954) ring or an α,β-unsaturated lactone in the side chain is frequently associated with potent biological activity. researchgate.net

Oxygenation Pattern: The presence and position of oxygen-containing functional groups, such as hydroxyls, epoxides, and esters, on the decalin rings can significantly influence cytotoxicity.

Hypothetical SAR for Caseanigrescen C: While specific SAR studies for caseanigrescen C are not extensively documented, by comparing its structure to that of other active and inactive clerodane diterpenes, hypotheses can be formulated. For example, modifications to the ester groups or the furan moiety would likely alter its cytotoxic potency. Synthesizing and testing a series of structural analogues of caseanigrescen C would be necessary to establish a definitive SAR.

Methodological Approaches for In Vitro Biological Activity Assessment in Research Settings

The initial evaluation of the biological activity of a compound like caseanigrescen C is typically performed using in vitro cell-based assays. Cytotoxicity assays are fundamental in this regard.

Commonly Used Cytotoxicity Assays:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells. sci-hub.se

SRB Assay: The sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins. The amount of bound dye is proportional to the total protein mass and thus provides an estimate of the cell number. scispace.com

LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

Trypan Blue Exclusion Assay: This is a simple cell counting method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

These assays are typically used to determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of a compound that inhibits a biological process (e.g., cell growth) by 50%. This value is a standard measure of a compound's potency. For instance, the cytotoxic activity of diterpenoids from Casearia kurzii was evaluated against several human cancer cell lines, and the IC50 values were determined to quantify their potency. sci-hub.se

Ecological and Inter Species Research Contexts of Caseanigrescen C

Role in Plant-Environment Interactions and Chemical Defense Mechanisms

Secondary metabolites are crucial for a plant's survival and its interactions with the environment, acting as a defense against herbivores and pathogens. mdpi.commaxapress.com The production of such compounds, including clerodane diterpenoids like caseanigrescen C, is a key component of a plant's chemical defense strategy. mdpi.com Plants from the genus Casearia are known to produce a variety of clerodane diterpenoids, which are believed to contribute to their defense mechanisms. scite.ai

Clerodane diterpenoids are particularly recognized for their insect antifeedant properties. nih.govresearchgate.net These compounds can deter feeding by a wide range of insect herbivores, thereby protecting the plant from damage. researchgate.netsci-hub.seresearchgate.net The presence of clerodane diterpenes in Casearia species suggests a primary role in defending against herbivorous insects. researchgate.net While direct studies on the antifeedant activity of caseanigrescen C are not extensively documented, the well-established role of this class of compounds in insect deterrence provides a strong inference for its function in the chemical defense of Casearia nigrescens. nih.govresearchgate.net

The production of these defensive compounds can be influenced by environmental factors. For instance, studies on Casearia sylvestris have shown that variations in soil composition and altitude can lead to differences in the phytochemical profile, including the concentration of defensive compounds. This plasticity allows plants to adapt their chemical defenses to specific local threats and environmental conditions. wikipedia.org Furthermore, the cytotoxic properties exhibited by caseanigrescen C and other clerodane diterpenoids from Casearia species may also play a role in allelopathic interactions, where the plant inhibits the growth of nearby competing plant species. nih.gov

In addition to herbivory, plants face threats from microbial pathogens. Caseanigrescen C has demonstrated notable antifungal activity, suggesting a role in protecting Casearia nigrescens from fungal infections. This broad-spectrum bioactivity highlights the multifunctionality of secondary metabolites in plant defense.

Occurrence and Functional Research in Diverse Biological Systems (Plants, Fungi, Bacteria, Marine Organisms)

The distribution of clerodane diterpenoids is not confined to the plant kingdom; they have been isolated from a remarkable diversity of life forms, including fungi, bacteria, and marine sponges. nih.govwikipedia.orgmdpi.com This wide distribution suggests an ancient evolutionary origin and a conserved utility of this chemical scaffold across different biological systems.

Plants: Caseanigrescen C is isolated from the leaves and flowers of Casearia nigrescens, a plant species found in the rainforest of Madagascar. researchgate.net The genus Casearia, belonging to the Salicaceae family, is a well-known producer of clerodane diterpenoids. mdpi.comresearchgate.net Research on various Casearia species has led to the isolation of a rich diversity of these compounds, many of which exhibit significant biological activities. acs.orgusp.br

Fungi, Bacteria, and Marine Organisms: While caseanigrescen C itself has not yet been reported from non-plant sources, the broader class of clerodane diterpenoids has been identified in various other organisms. wikipedia.orgbiorxiv.orgrsc.org For instance, clerodane diterpenoids have been isolated from fungi, where they may play a role in inter-species competition or defense. biorxiv.org Similarly, bacteria and marine sponges have been found to produce these compounds, hinting at their potential involvement in microbial communication, symbiosis, or defense in marine environments. wikipedia.orgmdpi.combiorxiv.org The discovery of clerodanes in such diverse taxa opens up intriguing questions about the convergent evolution of these biosynthetic pathways or the horizontal transfer of genes responsible for their production.

The functional research on clerodane diterpenoids from these diverse sources often mirrors the findings in plants, with many compounds exhibiting cytotoxic, antimicrobial, or anti-inflammatory properties. mdpi.com The presence of these bioactive compounds across different kingdoms underscores their fundamental importance in mediating biological interactions.

Table 1: Reported Occurrence and Biological Activities of Caseanigrescen C and Related Clerodane Diterpenoids

| Compound Name | Source Organism | Organism Type | Reported Biological Activities |

| Caseanigrescen C | Casearia nigrescens | Plant | Cytotoxic, Antifungal |

| Caseanigrescen A | Casearia nigrescens | Plant | Cytotoxic |

| Caseanigrescen B | Casearia nigrescens | Plant | Cytotoxic |

| Caseanigrescen D | Casearia nigrescens | Plant | Cytotoxic |

| Casearin X | Casearia sylvestris | Plant | Cytotoxic |

| Salviarin | Salvia splendens | Plant | Insect Antifeedant |

| Ajugarin I | Ajuga remota | Plant | Insect Antifeedant |

| Clerodin | Clerodendrum infortunatum | Plant | Anthelmintic, Insect Antifeedant |

Chemical Ecology Research Frameworks Investigating Natural Product Roles

The investigation of the ecological roles of natural products like caseanigrescen C falls under the purview of chemical ecology. This interdisciplinary field employs a variety of frameworks and methodologies to understand the chemically-mediated interactions between organisms. rutgers.edu

A primary approach involves bioassay-guided fractionation . This process begins with a crude extract from the organism of interest, which is then tested for a specific biological activity (e.g., insect antifeedant, antimicrobial). The active extract is then chemically separated into fractions, and each fraction is re-tested. This process is repeated until a pure, active compound—such as caseanigrescen C—is isolated. This strategy directly links a specific chemical to a biological function. researchgate.net

Modern analytical techniques are central to chemical ecology research. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the isolation, identification, and structural elucidation of natural products. nih.gov More advanced techniques like metabolomics, which provides a snapshot of all the small molecules in an organism, allow researchers to study the complex chemical profiles of organisms and how they change in response to environmental stimuli or interactions with other species. researchgate.net This approach can help to identify not just single active compounds but entire suites of chemicals that may act synergistically.

Ecological field studies and laboratory experiments are crucial for validating the functional roles of natural products in a realistic context. For example, to confirm the antifeedant properties of a compound, researchers might conduct choice and no-choice feeding assays with relevant insect herbivores. These experiments can quantify the deterrent effect of the compound and provide insights into its ecological significance. sci-hub.se

Furthermore, the integration of genomic and transcriptomic approaches is revolutionizing chemical ecology. researchgate.net By identifying the genes and biosynthetic pathways responsible for the production of secondary metabolites, researchers can understand how the production of these compounds is regulated and how it has evolved. This can also open up possibilities for the biotechnological production of valuable natural products. biorxiv.org

The study of chemical ecology, therefore, provides a comprehensive framework for moving from the discovery of a natural product like caseanigrescen C to a deeper understanding of its synthesis, regulation, and multifaceted roles in the intricate web of life. rutgers.edu

Emerging Research Paradigms and Future Directions for Caseanigrescen C Studies

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding

A holistic, systems-level understanding of caseanigrescen C requires the integration of multiple "omics" technologies. This approach moves beyond studying the compound in isolation to examining its role within the complex biological network of its source organism and its effects on target systems.

Genomics and Transcriptomics: The starting point for understanding the biosynthesis of caseanigrescen C lies within the genome of Casearia nigrescens. Sequencing the genome and transcriptome of this plant can identify the biosynthetic gene clusters (BGCs) responsible for producing the clerodane scaffold and the subsequent tailoring enzymes (e.g., P450s, acyltransferases) that create the specific structure of caseanigrescen C. By comparing the transcriptomes of high- and low-producing plant tissues or plants grown under different conditions, researchers can pinpoint the specific genes involved in its biosynthesis. This knowledge is the foundation for the synthetic biology approaches discussed in section 6.3.

Proteomics: Proteomics offers a direct way to identify the enzymes actively involved in the caseanigrescen C biosynthetic pathway. naturalproducts.netacs.orgsemanticscholar.org By creating protein expression profiles of Casearia nigrescens tissues, scientists can correlate the presence of specific enzymes with the production of the compound. Furthermore, advanced techniques like activity-based protein profiling (ABPP) can be used to identify enzymes that bind to biosynthetic intermediates, providing direct functional evidence of their role in the pathway.

Metabolomics: Untargeted and targeted metabolomic analyses of Casearia nigrescens extracts are crucial for mapping the entire metabolic network, including the biosynthetic pathway of caseanigrescen C. frontiersin.orgnih.govacs.org By identifying precursors, intermediates, and degradation products, metabolomics provides a dynamic view of how the compound is synthesized, transported, and stored within the plant. When integrated with genomics and proteomics data, metabolomics can help to fully elucidate the biosynthetic pathway and identify potential bottlenecks for production.

The true power of multi-omics lies in the integration of these datasets. For example, correlating gene expression levels (transcriptomics) with protein abundance (proteomics) and metabolite concentrations (metabolomics) can provide a comprehensive model of caseanigrescen C biosynthesis and its regulation. This systems-level understanding is not only crucial for optimizing its production but also for discovering novel, related compounds within the same metabolic network.

Advanced Computational and Data Science Approaches for Natural Product Discovery and Characterization

The vast and complex datasets generated by multi-omics studies necessitate the use of advanced computational and data science approaches. These tools are becoming indispensable for natural product research, from initial discovery to predicting biological activity.

Genome Mining and Bioinformatics: Computational algorithms can mine the genomic data of Casearia species and other related plants to identify novel BGCs that may produce structurally similar diterpenoids. nih.gov By comparing these BGCs with known pathways, researchers can predict the structures of new compounds before they are even isolated.

In Silico Bioactivity and Target Prediction: Cheminformatics and machine learning algorithms can be used to predict the biological activities and potential molecular targets of caseanigrescen C and its analogues. mdpi.comajopred.comacs.orgmdpi.com By building quantitative structure-activity relationship (QSAR) models based on the known activities of other clerodane diterpenoids, it is possible to prioritize which new derivatives to synthesize and test. Web-based platforms can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to assess the "drug-likeness" of caseanigrescen C early in the development process. mdpi.comsemanticscholar.org

Molecular Docking and Dynamics Simulations: To understand how caseanigrescen C exerts its cytotoxic effects, molecular docking simulations can be performed to predict its binding mode to potential cancer-related protein targets. ajopred.commdpi.com Following docking, molecular dynamics (MD) simulations can provide insights into the stability of the compound-protein complex and the key interactions driving its biological activity. This computational approach can guide the design of more potent and selective analogues.

Data Integration and Network Pharmacology: Data science plays a critical role in integrating the multi-omics data discussed in the previous section. Furthermore, network pharmacology approaches can be used to construct complex interaction networks between caseanigrescen C, its potential protein targets, and the associated signaling pathways. mdpi.com This can help to elucidate its mechanism of action and predict potential on- and off-target effects.

Synthetic Biology and Pathway Engineering for Biosynthesis and Diversification Research

Once the biosynthetic pathway of caseanigrescen C is elucidated through multi-omics and computational approaches, synthetic biology offers the exciting prospect of heterologous production and structural diversification.

Heterologous Expression: The genes encoding the biosynthetic pathway for caseanigrescen C can be transferred into a microbial host, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. These engineered microbes can then be grown in large-scale fermenters to produce the compound, providing a sustainable and scalable alternative to harvesting it from its natural plant source. This approach also allows for precise control over the production process.

Pathway Engineering and Optimization: Once the pathway is established in a heterologous host, various metabolic engineering strategies can be employed to increase the yield of caseanigrescen C. This can involve optimizing the expression levels of the biosynthetic genes, redirecting precursor flux towards the pathway, and eliminating competing metabolic pathways.

Combinatorial Biosynthesis and "Unnatural" Natural Products: Synthetic biology also opens the door to creating novel derivatives of caseanigrescen C. By introducing genes from other organisms that encode for different tailoring enzymes, it is possible to generate a library of new-to-nature analogues. This process, known as combinatorial biosynthesis, can lead to the discovery of compounds with improved potency, selectivity, or pharmacokinetic properties. For instance, enzymes that add different acyl groups or modify the clerodane skeleton in unique ways could be incorporated into the engineered pathway.

Exploration of New Structural Analogues and Derivatives through Semi-synthesis and Total Synthesis Methodologies

In parallel with biosynthetic approaches, chemical synthesis provides a powerful platform for exploring the structure-activity relationships of caseanigrescen C and generating novel analogues.

Semi-synthesis: Starting with the natural product isolated from Casearia nigrescens, chemists can perform targeted chemical modifications to create a library of derivatives. This approach, known as semi-synthesis, allows for the rapid exploration of how different functional groups on the molecule contribute to its biological activity. For example, the hydroxyl and ester groups on caseanigrescen C are prime targets for modification to investigate their roles in its cytotoxicity.

Total Synthesis: The complete chemical synthesis of caseanigrescen C from simple starting materials is a formidable challenge due to its complex, stereochemically rich structure. However, achieving a total synthesis would provide unambiguous confirmation of its structure and, more importantly, would offer a flexible platform for creating a wide range of structural analogues that are inaccessible through semi-synthesis or biosynthesis. A successful total synthesis would enable the systematic modification of the core clerodane scaffold to probe the structural requirements for its biological activity.

Table 1: Comparison of Synthetic Approaches for Caseanigrescen C Analogues

| Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Semi-synthesis | Chemical modification of the isolated natural product. | - Faster access to derivatives.- Utilizes the naturally produced scaffold. | - Limited to modifications of existing functional groups.- Dependent on the supply of the natural product. |

| Total Synthesis | Complete chemical synthesis from simple starting materials. | - Access to any desired analogue.- Confirms the absolute structure.- Not reliant on natural sources. | - Often lengthy and complex.- Can be low-yielding. |

| Synthetic Biology | Engineering of microbial hosts to produce the compound and its analogues. | - Sustainable and scalable production.- Potential for novel "unnatural" derivatives.- Environmentally friendly. | - Requires elucidation of the biosynthetic pathway.- Optimization of yields can be challenging. |

Development of Novel Analytical Methodologies for Detection and Quantification in Complex Biological Matrices

To fully investigate the therapeutic potential of caseanigrescen C, robust and sensitive analytical methods are required for its detection and quantification in complex biological samples, such as plasma, tissues, and cell lysates.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS): HPLC-MS is the gold standard for the analysis of natural products in complex mixtures. The development of a validated HPLC-tandem mass spectrometry (LC-MS/MS) method would allow for the highly selective and sensitive quantification of caseanigrescen C. This is essential for pharmacokinetic studies to determine how the compound is absorbed, distributed, metabolized, and excreted in animal models.

Hyphenated Techniques for Bioactivity Profiling: Advanced analytical techniques can be directly coupled with bioassays to rapidly identify active compounds in an extract. For example, HPLC-based activity profiling involves separating the components of a crude extract and then testing each fraction for biological activity. researchgate.net This can help to identify not only caseanigrescen C but also other potentially bioactive compounds in Casearia nigrescens extracts.

Advanced NMR Techniques: While NMR spectroscopy is crucial for structure elucidation, advanced techniques like 2D and 3D NMR, as well as hyphenated techniques like LC-NMR, can provide detailed structural information on caseanigrescen C and its metabolites in complex mixtures without the need for complete purification. mdpi.comresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Caseanigrescen A |

| Caseanigrescen B |

| Caseanigrescen C |

Q & A

Q. What experimental methodologies are recommended for isolating caseanigrescen C from plant sources?

Caseanigrescen C, a clerodane diterpenoid, is typically isolated via bioassay-guided fractionation using chromatographic techniques (e.g., column chromatography, HPLC). Solvent extraction (e.g., ethanol or methanol) followed by partitioning with solvents of varying polarities is critical to enrich diterpenoid fractions. Structural confirmation requires MS and 2D NMR spectroscopy, with absolute configuration resolved via X-ray crystallography .

Q. How can researchers design bioassays to evaluate the antifungal activity of caseanigrescen C?

Antifungal activity is assessed using disk diffusion assays (measuring inhibition zones) and broth microdilution (to determine MIC values). For example, caseanigrescen C showed a 21 mm inhibition zone against fungal strains, with MIC values compared to controls like Dithane M-44. Ensure standardized fungal strains (e.g., Candida albicans) and controlled incubation conditions (temperature, humidity) to minimize variability .

Q. What statistical frameworks are essential for analyzing cytotoxicity data of caseanigrescen C against cancer cell lines?

Use dose-response curves (e.g., IC50 calculations via nonlinear regression) and ANOVA for comparing efficacy across cell lines (e.g., KB, HepG-2, LU-1, MCF-7). Normalize data to healthy cell controls (e.g., NIH/3T3) to assess selectivity. Report confidence intervals and p-values to validate significance. Tools like GraphPad Prism or R are recommended for reproducibility .

Advanced Research Questions

Q. How can structural modifications of caseanigrescen C enhance its selective cytotoxicity toward cancer cells?

Structure-activity relationship (SAR) studies involve synthesizing analogs with modifications to the clerodane scaffold (e.g., esterification, oxidation). For instance, caseagrewifolin B (a structural analog) exhibited selective cytotoxicity (IC50: 6.2–7.0 μM) against cancer cells while sparing normal cells, attributed to its C-15 acetyl group. Computational docking and molecular dynamics simulations can predict binding affinities to oncogenic targets .

Q. What mechanisms explain contradictory bioactivity data for caseanigrescen C across studies?

Discrepancies in MIC or IC50 values may arise from variations in plant sourcing, extraction efficiency, or assay protocols. For example, antifungal MICs ranged from 25–50 μg/mL in one study but differed in others due to fungal strain specificity. Cross-validate findings using orthogonal assays (e.g., time-kill kinetics) and transparent reporting of raw data .

Q. How can researchers integrate multi-omics data to elucidate the biosynthetic pathway of caseanigrescen C?

Combine transcriptomics (RNA-seq of Casearia species) and metabolomics (LC-MS/MS) to identify candidate genes (e.g., diterpene synthases, cytochrome P450s). Heterologous expression in E. coli or yeast can confirm enzyme function. Pathway elucidation enables synthetic biology approaches for scalable production .

Q. What ethical and methodological considerations apply when testing caseanigrescen C in animal models?

Follow institutional animal care guidelines (e.g., IACUC approval) for xenograft or PDX models. Use randomization, blinding, and power analysis to ensure statistically valid cohorts. Measure toxicity via serum biomarkers (e.g., ALT, creatinine) and histopathology. Transparent reporting aligns with ARRIVE 2.0 guidelines .

Methodological Guidance for Data Interpretation

Q. How should researchers address gaps in literature on caseanigrescen C’s pharmacokinetics?

Conduct ADME studies using LC-MS to quantify plasma/tissue concentrations over time. Compare in vitro metabolic stability (e.g., liver microsomes) with in vivo bioavailability. Use PBPK modeling to predict human dosing regimens. Prioritize open-access data repositories for collaborative validation .

Q. What strategies mitigate biases in bioactivity screening of natural products like caseanigrescen C?

Implement double-blinded assays with positive/negative controls. Use standardized cell lines from repositories (e.g., ATCC) and pre-register protocols on platforms like OSF. Disclose conflicts of interest and funding sources to enhance credibility .

Data Presentation and Reproducibility

Q. How can researchers optimize figures to communicate caseanigrescen C’s bioactivity data effectively?

Use heatmaps for IC50 comparisons across cell lines, volcano plots for omics data, and Kaplan-Meier curves for survival studies. Follow ACS or Nature figure guidelines for clarity. Provide raw data in supplementary materials, including NMR spectra and crystallographic files (CIF) .

Q. What steps ensure reproducibility in isolating and testing caseanigrescen C?

Document solvent ratios, column specifications, and instrument settings in detail. Share protocols via platforms like Protocols.io . Use reference standards (e.g., Sigma-Aldrich diterpenoids) for method validation. Collaborative inter-laboratory studies can confirm robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.